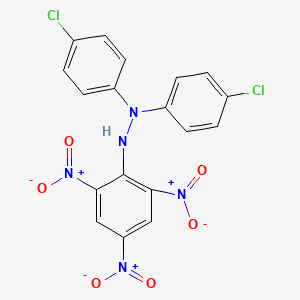
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorophenyl and trinitrophenyl groups attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trinitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial. The final product is purified using techniques like column chromatography or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and chlorophenyl derivatives.
Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro and chlorophenyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the presence of nitro groups can induce oxidative stress in cells, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(4-chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine
- 1,1-Bis(4-chlorophenyl)-2-(2,6-dinitrophenyl)hydrazine
- 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazone
Uniqueness
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine is unique due to the presence of both chlorophenyl and trinitrophenyl groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3767-14-4 |
|---|---|
Molekularformel |
C18H11Cl2N5O6 |
Molekulargewicht |
464.2 g/mol |
IUPAC-Name |
1,1-bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C18H11Cl2N5O6/c19-11-1-5-13(6-2-11)22(14-7-3-12(20)4-8-14)21-18-16(24(28)29)9-15(23(26)27)10-17(18)25(30)31/h1-10,21H |
InChI-Schlüssel |
XBBSJCPHGTXXHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





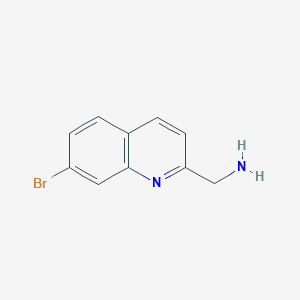
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
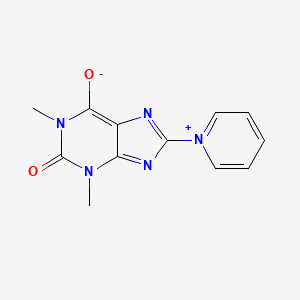


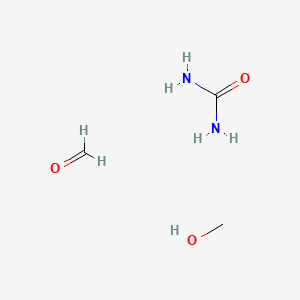
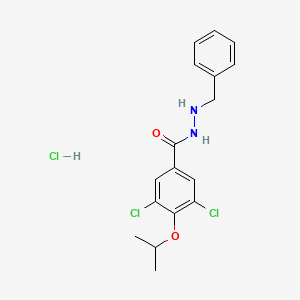
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
